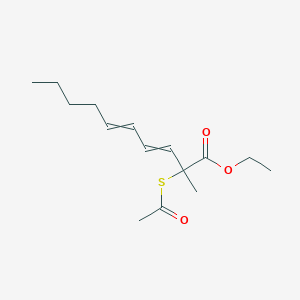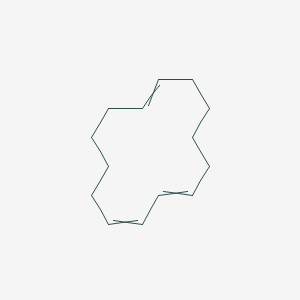
Cyclotetradeca-1,3,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotetradeca-1,3,9-triene is a hydrocarbon compound with the molecular formula C14H14. It is a member of the annulene family, which are monocyclic hydrocarbons with alternating single and double bonds. This compound is of significant interest in organic chemistry due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,3,9-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles is an efficient tool for the preparation of conjugated dienes connected to various functional groups .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Cyclotetradeca-1,3,9-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Cyclotetradeca-1,3,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of conjugated systems and aromaticity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which Cyclotetradeca-1,3,9-triene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can then interact with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Cyclotetradeca-1,3,9-triene can be compared with other similar compounds, such as:
Cyclotetradecaheptaene: Another member of the annulene family with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
651325-56-3 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
cyclotetradeca-1,3,9-triene |
InChI |
InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2 |
InChIキー |
UHCNTOAYHLZAGU-UHFFFAOYSA-N |
正規SMILES |
C1CCC=CC=CCCCCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
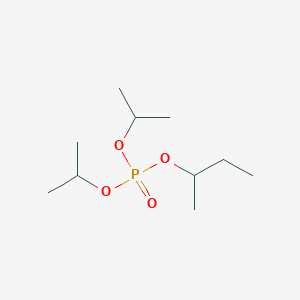
![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
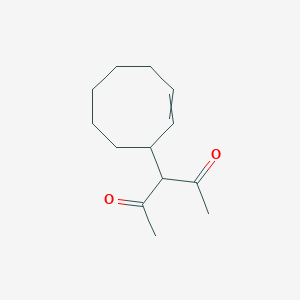
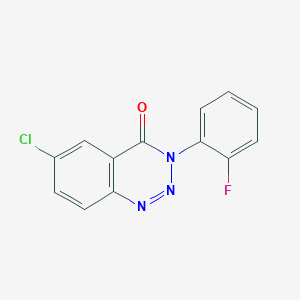
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
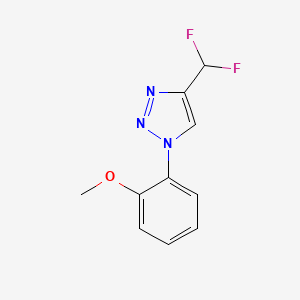
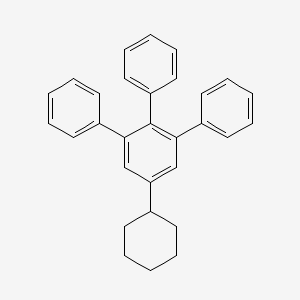
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
